Énalaprilate
Vue d'ensemble
Description
L'énalaaprilat est le métabolite actif de l'énalapril, un inhibiteur de l'enzyme de conversion de l'angiotensine (ECA) largement utilisé. C'est le premier inhibiteur de l'ECA contenant un dicarboxylate développé pour surmonter les limites du captopril, un autre inhibiteur de l'ECA. L'énalaaprilat est principalement utilisé dans la prise en charge de l'hypertension artérielle et de l'insuffisance cardiaque lorsque le traitement oral n'est pas pratique .
Applications De Recherche Scientifique
Enalaprilat has several scientific research applications:
Chemistry: Used as a model compound to study ACE inhibition and the effects of dicarboxylate-containing inhibitors.
Biology: Investigated for its effects on various biological pathways, including the renin-angiotensin-aldosterone system.
Medicine: Widely used in the treatment of hypertension and heart failure. It is also studied for its potential benefits in diabetic nephropathy and other cardiovascular conditions.
Industry: Utilized in the development of new ACE inhibitors and related pharmaceuticals
Mécanisme D'action
Target of Action
ACE plays a crucial role in the renin-angiotensin-aldosterone system, which is responsible for the regulation of blood pressure and fluid and electrolyte homeostasis .
Pharmacokinetics
Enalapril, the prodrug of enalaprilat, is rapidly biotransformed into enalaprilat by various esterases . Peak plasma enalaprilat concentrations occur 2 to 4 hours after oral enalapril administration . Enalaprilat is primarily excreted renally, with more than 90% of an administered dose recovered in the urine as unchanged drug within 24 hours .
Result of Action
The primary molecular and cellular effect of enalaprilat’s action is the reduction of both supine and standing systolic and diastolic blood pressure . This is usually achieved without any orthostatic component . Symptomatic postural hypotension is therefore infrequent, although it might be anticipated in volume-depleted patients .
Safety and Hazards
Enalaprilat is harmful if swallowed . It is advised to avoid breathing mist, gas, or vapors and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Analyse Biochimique
Biochemical Properties
Enalaprilat functions as an ACE inhibitor, preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor . By inhibiting ACE, enalaprilat reduces levels of angiotensin II, leading to decreased vasoconstriction and lower blood pressure . Enalaprilat interacts with the ACE enzyme, binding to its active site and inhibiting its activity . This interaction is crucial for its antihypertensive effects.
Cellular Effects
Enalaprilat influences various cellular processes, primarily through its inhibition of ACE . By reducing angiotensin II levels, enalaprilat decreases vasoconstriction and sodium reabsorption in the proximal tubule of the kidney . This results in reduced blood pressure and blood fluid volume . Additionally, enalaprilat may impact cell signaling pathways related to blood pressure regulation and fluid balance .
Molecular Mechanism
At the molecular level, enalaprilat exerts its effects by binding to the active site of the ACE enzyme, inhibiting its activity . This inhibition prevents the conversion of angiotensin I to angiotensin II, leading to decreased vasoconstriction and reduced blood pressure . Enalaprilat’s binding to ACE is a key aspect of its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of enalaprilat are dose-related, with the duration of action in most patients being approximately six hours for the recommended dose . The abrupt withdrawal of enalaprilat has not been associated with a rapid increase in blood pressure . Enalaprilat’s stability and degradation over time are important factors in its efficacy and safety in clinical use .
Dosage Effects in Animal Models
In animal models, the effects of enalaprilat vary with different dosages . Higher doses of enalaprilat have been associated with increased efficacy in reducing blood pressure, but also with potential adverse effects . Toxicity studies in mice and rats have shown that single oral doses above certain thresholds can be lethal . These findings highlight the importance of careful dosage management in clinical settings.
Metabolic Pathways
Enalaprilat is the active metabolite of enalapril, which is hydrolyzed in vivo to enalaprilat by various esterases . Both enalapril and enalaprilat undergo renal excretion without further metabolism . The functional half-life for the accumulation of enalaprilat is approximately 11 hours . This metabolic pathway is crucial for understanding the pharmacokinetics of enalaprilat.
Transport and Distribution
Enalaprilat is poorly absorbed following oral administration and is therefore only available as an intravenous injection . It is approximately 50% bound to plasma proteins . The volume of distribution and protein binding characteristics of enalaprilat are important for its pharmacokinetic profile .
Subcellular Localization
Enalaprilat’s subcellular localization is primarily related to its interaction with the ACE enzyme, which is found on the surface of endothelial cells . The localization of enalaprilat to these sites is essential for its inhibitory effects on ACE and subsequent reduction in angiotensin II levels . This targeting is crucial for its therapeutic efficacy.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : L'énalaaprilat est synthétisé à partir de l'énalapril, qui est un promédicament. La synthèse implique l'hydrolyse de l'énalapril en énalaaprilat par diverses estérases dans le corps. La préparation de l'énalapril lui-même implique la condensation de la L-alanine avec la L-proline, suivie de l'estérification avec l'éthanol pour former l'énalapril .
Méthodes de production industrielle : La production industrielle de l'énalaaprilat implique la synthèse de l'énalapril, suivie de son hydrolyse. Le processus comprend le mélange de maléate d'énalapril avec un support, un composé alcalin de sodium et de l'eau, suivi du séchage de la masse humide et d'une transformation ultérieure en comprimés .
Analyse Des Réactions Chimiques
Types de réactions : L'énalaaprilat subit diverses réactions chimiques, notamment l'hydrolyse, l'oxydation et la réduction.
Réactifs et conditions courantes :
Hydrolyse : L'énalapril est hydrolysé en énalaaprilat par les estérases présentes dans l'organisme.
Oxydation et réduction : L'énalaaprilat peut subir des réactions d'oxydation et de réduction dans des conditions spécifiques, bien que celles-ci soient moins fréquentes dans son utilisation pharmacologique.
Principaux produits formés : Le principal produit formé à partir de l'hydrolyse de l'énalapril est l'énalaaprilat. D'autres produits secondaires peuvent inclure divers métabolites formés par des réactions d'oxydation et de réduction .
4. Applications de la recherche scientifique
L'énalaaprilat a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier l'inhibition de l'ECA et les effets des inhibiteurs contenant des dicarboxylates.
Biologie : Étudié pour ses effets sur diverses voies biologiques, notamment le système rénine-angiotensine-aldostérone.
Médecine : Largement utilisé dans le traitement de l'hypertension artérielle et de l'insuffisance cardiaque. Il est également étudié pour ses bienfaits potentiels dans la néphropathie diabétique et d'autres affections cardiovasculaires.
Industrie : Utilisé dans le développement de nouveaux inhibiteurs de l'ECA et de produits pharmaceutiques connexes
5. Mécanisme d'action
L'énalaaprilat exerce ses effets en inhibant l'enzyme de conversion de l'angiotensine (ECA), ce qui empêche la conversion de l'angiotensine I en angiotensine II. L'angiotensine II est un puissant vasoconstricteur qui augmente la pression artérielle et favorise la réabsorption du sodium dans les reins. En inhibant l'ECA, l'énalaaprilat réduit les niveaux d'angiotensine II, ce qui entraîne une vasodilatation, une diminution de la pression artérielle et une réduction du volume de liquide sanguin .
Composés similaires :
Captopril : Le premier inhibiteur de l'ECA, contenant un groupe thiol au lieu d'un groupe acide carboxylique.
Lisinopril : Un autre inhibiteur de l'ECA avec un mécanisme d'action similaire mais des propriétés pharmacocinétiques différentes.
Ramipril : Un inhibiteur de l'ECA avec une durée d'action plus longue que l'énalaaprilat.
Caractère unique de l'énalaaprilat : L'énalaaprilat est unique en raison de sa structure dicarboxylate, qui confère une caractéristique d'ionisation différente par rapport au captopril. Cette différence structurelle fait que l'énalaaprilat ne convient qu'à l'administration intraveineuse, contrairement aux autres inhibiteurs de l'ECA qui peuvent être administrés par voie orale .
Comparaison Avec Des Composés Similaires
Captopril: The first ACE inhibitor, containing a thiol group instead of a carboxylic acid group.
Lisinopril: Another ACE inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Ramipril: An ACE inhibitor with a longer duration of action compared to enalaprilat.
Uniqueness of Enalaprilat: Enalaprilat is unique due to its dicarboxylate structure, which provides a different ionization characteristic compared to captopril. This structural difference results in enalaprilat being suitable only for intravenous administration, unlike other ACE inhibitors that can be administered orally .
Propriétés
IUPAC Name |
(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-12(16(21)20-11-5-8-15(20)18(24)25)19-14(17(22)23)10-9-13-6-3-2-4-7-13/h2-4,6-7,12,14-15,19H,5,8-11H2,1H3,(H,22,23)(H,24,25)/t12-,14-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFZMUMEGBBDTC-QEJZJMRPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N[C@@H](CCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
84680-54-6 (Parent) | |
Record name | Enalaprilat | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076420729 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0048975 | |
Record name | Enalapril acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Enalaprilat | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041886 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Enalaprilat is the active metabolite of the orally available pro-drug, enalapril. Used in the treatment of hypertension, enalapril is an ACE inhibitor that prevents Angiotensin Converting Enzyme (ACE) from transforming angiotensin I into angiotensin II. As angiotensin II is responsible for vasoconstriction and sodium reabsorption in the proximal tubule of the kidney, down-regulation of this protein results in reduced blood pressure and blood fluid volume | |
Record name | Enalaprilat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09477 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
76420-72-9, 84680-54-6 | |
Record name | Enalaprilat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76420-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Enalaprilat | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076420729 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Enalaprilat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09477 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Enalaprilat | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760053 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Enalapril acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Enalaprilat | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.306 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ENALAPRILAT ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q508Q118JM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Enalaprilat | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041886 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
148 - 151 °C | |
Record name | Enalaprilat | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041886 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.